molecular formula C5H4N6 B11921748 6-Imino-6H-purin-8-amine

6-Imino-6H-purin-8-amine

Cat. No.: B11921748
M. Wt: 148.13 g/mol
InChI Key: QVYJPFJKLNOZGD-UHFFFAOYSA-N
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Description

6-Imino-6H-purin-8-amine is a compound with the molecular formula C₅H₄N₆. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids. This compound is known for its unique structure, which includes an imine group and an amine group attached to the purine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-6H-purin-8-amine typically involves the reaction of 6-chloropurine with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the substitution of the chlorine atom with an imine group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is often carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Imino-6H-purin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted purines .

Scientific Research Applications

6-Imino-6H-purin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Imino-6H-purin-8-amine involves its interaction with nucleic acids and proteins. The compound can bind to nucleic acid bases, potentially interfering with DNA and RNA synthesis. It may also interact with enzymes involved in nucleic acid metabolism, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Imino-6H-purin-8-amine is unique due to its imine group, which imparts distinct chemical properties and reactivity compared to other purine derivatives. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C5H4N6

Molecular Weight

148.13 g/mol

IUPAC Name

8-iminopurin-6-amine

InChI

InChI=1S/C5H4N6/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H3,6,7,8,9,11)

InChI Key

QVYJPFJKLNOZGD-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=N)N=C2C(=N1)N

Origin of Product

United States

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